![molecular formula C9H13F2NO B2419008 N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide CAS No. 2224325-59-9](/img/structure/B2419008.png)
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide, also known as DDM-CPCA, is a synthetic compound that belongs to the class of cyclopropyl-containing compounds. It has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience.
Mechanism Of Action
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide functions as a selective antagonist of GPR139, binding to the receptor and preventing its activation by endogenous ligands. This inhibition leads to decreased intracellular signaling and altered neuronal activity.
Biochemical and Physiological Effects:
In vitro studies have shown that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide can modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine. Additionally, it has been shown to affect the activity of various ion channels and second messenger systems. In vivo studies have suggested that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide may have potential therapeutic effects in models of schizophrenia, depression, and anxiety.
Advantages And Limitations For Lab Experiments
One advantage of using N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide in lab experiments is its selectivity for GPR139, which allows for more precise manipulation of this receptor compared to other compounds that may affect multiple receptors. However, one limitation is that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide has not yet been extensively studied in vivo, and its long-term effects and potential side effects are not well understood.
Future Directions
Future research on N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide could include further in vivo studies to better understand its potential therapeutic effects, as well as investigations into its safety and toxicity. Additionally, research could focus on developing more selective and potent compounds that target GPR139, as well as exploring the role of this receptor in various physiological and pathological processes.
Synthesis Methods
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 2,2-difluoro-3,3-dimethylcyclopropylcarboxylic acid with propargylamine, followed by the conversion of the resulting intermediate to N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide via a palladium-catalyzed coupling reaction.
Scientific Research Applications
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide has been studied for its potential use as a tool compound in neuroscience research. Specifically, it has been shown to selectively inhibit the activity of the G protein-coupled receptor GPR139, which is primarily expressed in the brain. This inhibition has been linked to changes in neuronal activity and neurotransmitter release, suggesting that N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide may be useful in studying the role of GPR139 in various physiological and pathological processes.
properties
IUPAC Name |
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c1-4-7(13)12-5-6-8(2,3)9(6,10)11/h4,6H,1,5H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFXHPBNDRTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)


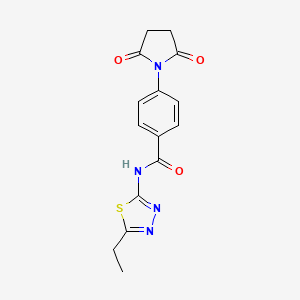
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)
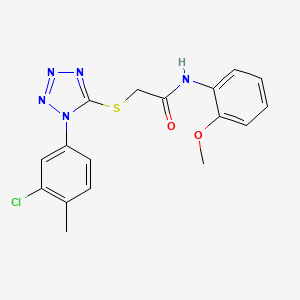
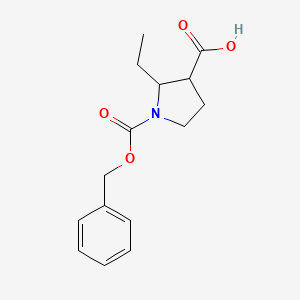
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)
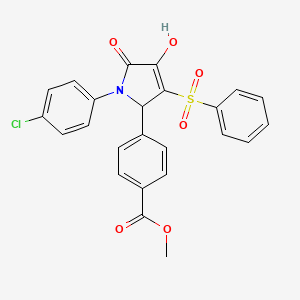
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)

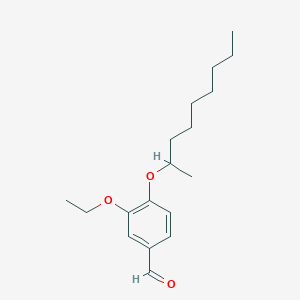
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B2418947.png)
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)